molecular formula C22H28N2O2 B12391516 Tebufenozide-d9 (3,5-dimethylbenzoyl-d9)

Tebufenozide-d9 (3,5-dimethylbenzoyl-d9)

Cat. No.: B12391516
M. Wt: 361.5 g/mol
InChI Key: QYPNKSZPJQQLRK-ZYICQLFUSA-N
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Description

Tebufenozide-d9 is a synthetic insecticide that belongs to the class of insect growth regulators. It is specifically designed to control pest caterpillar populations by mimicking the action of the molting hormone 20-hydroxyecdysone. This compound is particularly effective against Lepidopterous larvae, making it a valuable tool in agricultural pest management .

Chemical Reactions Analysis

Types of Reactions: Tebufenozide-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and subsequent biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that retain the insecticidal activity of the parent compound. These metabolites are crucial for the prolonged efficacy of Tebufenozide-d9 in pest control .

Scientific Research Applications

Tebufenozide-d9 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of insect growth regulators and their interactions with biological systems.

    Biology: Employed in research on insect physiology and development, particularly in understanding the role of molting hormones.

    Medicine: Investigated for its potential use in developing new insecticidal agents with improved safety profiles.

    Industry: Utilized in the formulation of pest control products for agriculture and horticulture

Mechanism of Action

Tebufenozide-d9 exerts its effects by binding to the ecdysone receptor in insects, mimicking the action of the natural molting hormone 20-hydroxyecdysone. This binding triggers premature molting, leading to the death of the insect larvae. The molecular targets involved include the ecdysone receptor and associated signaling pathways that regulate molting and development .

Comparison with Similar Compounds

Uniqueness: Tebufenozide-d9 is unique due to its high specificity for Lepidopterous larvae and its ability to induce lethal molting at relatively low concentrations. Its deuterated form also offers advantages in terms of stability and reduced metabolic degradation .

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

361.5 g/mol

IUPAC Name

N-tert-butyl-2,4,6-trideuterio-N'-(4-ethylbenzoyl)-3,5-bis(trideuteriomethyl)benzohydrazide

InChI

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)/i2D3,3D3,12D,13D,14D

InChI Key

QYPNKSZPJQQLRK-ZYICQLFUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)CC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C

Origin of Product

United States

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